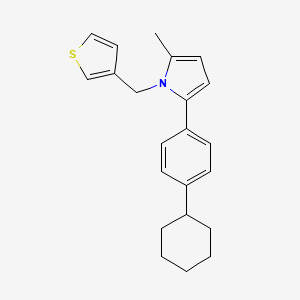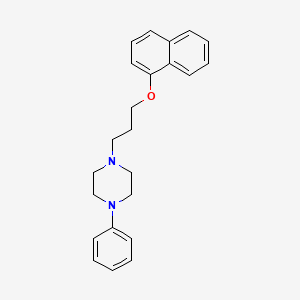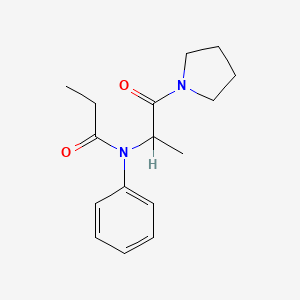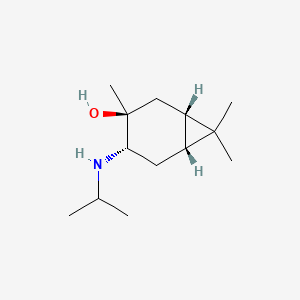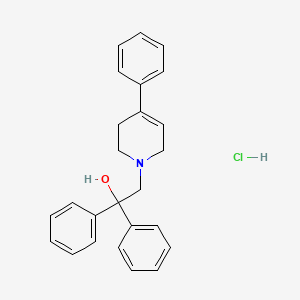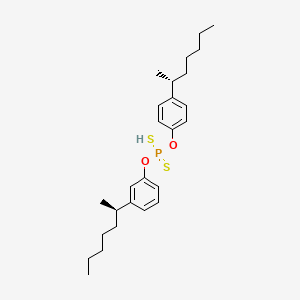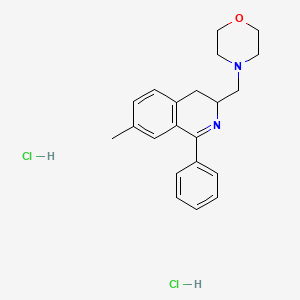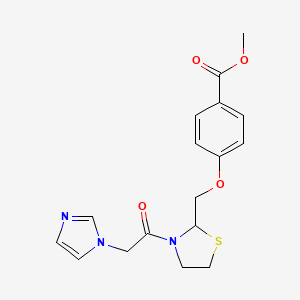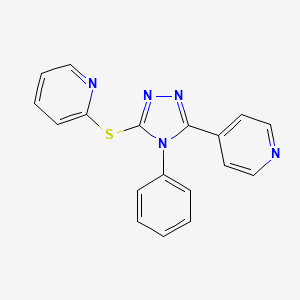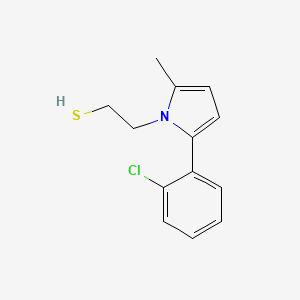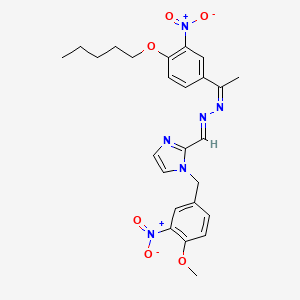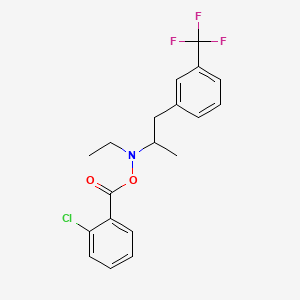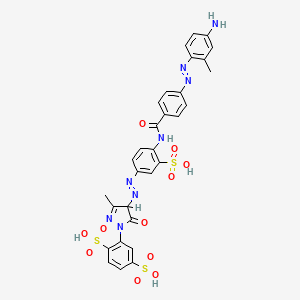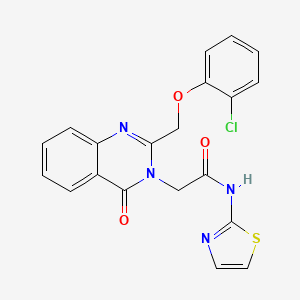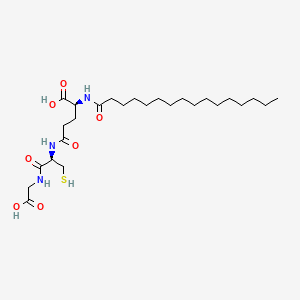
Glutathione palmitamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutathione palmitamide is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is characterized by the addition of a palmitoyl group to the glutathione molecule, enhancing its lipophilicity. Glutathione itself is known for its critical role in maintaining cellular redox balance, detoxifying harmful substances, and supporting immune function. The palmitoyl modification potentially broadens its applications, particularly in lipid environments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glutathione palmitamide typically involves the acylation of glutathione with palmitoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction conditions often include an organic solvent like dichloromethane and are performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may utilize enzymatic methods to achieve higher specificity and yield. Enzymes such as lipases can catalyze the esterification of glutathione with palmitic acid under mild conditions, making the process more environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions: Glutathione palmitamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The palmitoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the reduced form of this compound.
Substitution: Formation of various acylated derivatives.
科学的研究の応用
Glutathione palmitamide has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cellular signaling and redox regulation.
Medicine: Explored for its potential in drug delivery systems due to its enhanced lipophilicity, which allows it to integrate into lipid membranes more effectively.
Industry: Utilized in the formulation of cosmetics and skincare products for its antioxidant properties.
作用機序
The mechanism of action of glutathione palmitamide involves its ability to modulate redox balance within cells. The palmitoyl group enhances its integration into lipid membranes, allowing it to exert its antioxidant effects more efficiently in lipid-rich environments. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis.
類似化合物との比較
Glutathione: The parent compound, known for its antioxidant properties.
N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.
Lipoic Acid: Another antioxidant that can regenerate glutathione and other antioxidants.
Uniqueness: Glutathione palmitamide’s uniqueness lies in its enhanced lipophilicity due to the palmitoyl group. This modification allows it to interact more effectively with lipid membranes, making it particularly useful in applications where membrane integration is crucial, such as drug delivery and lipid-based formulations.
特性
CAS番号 |
110995-58-9 |
|---|---|
分子式 |
C26H47N3O7S |
分子量 |
545.7 g/mol |
IUPAC名 |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C26H47N3O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(30)28-20(26(35)36)16-17-23(31)29-21(19-37)25(34)27-18-24(32)33/h20-21,37H,2-19H2,1H3,(H,27,34)(H,28,30)(H,29,31)(H,32,33)(H,35,36)/t20-,21-/m0/s1 |
InChIキー |
OPZUFCSODCAIIR-SFTDATJTSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


